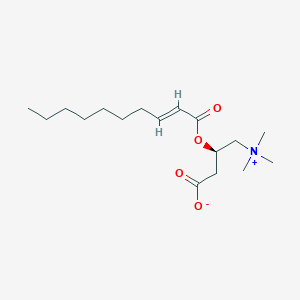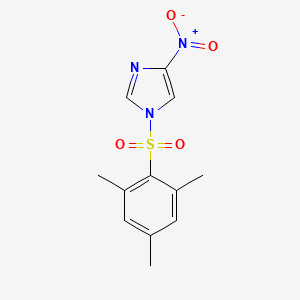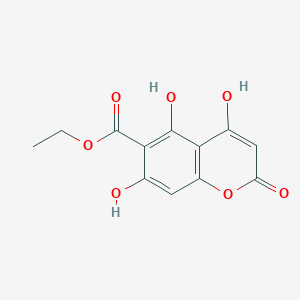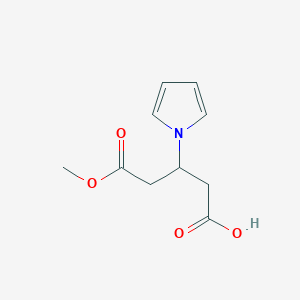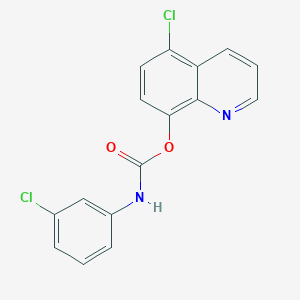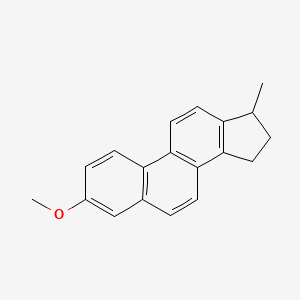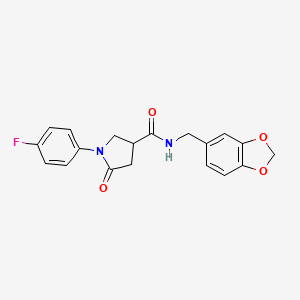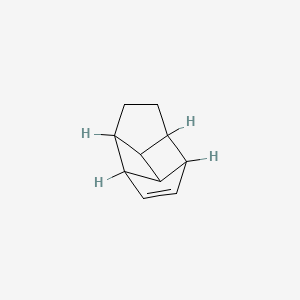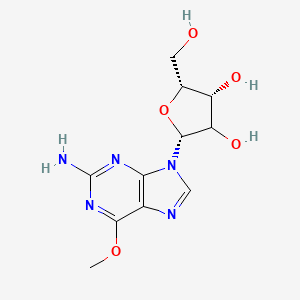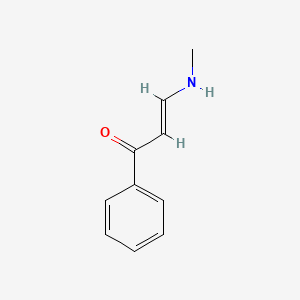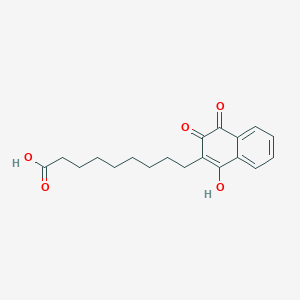
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system with hydroxy and dioxo functional groups
Méthodes De Préparation
The synthesis of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by further functionalization to introduce the nonanoic acid chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous tetrabutylammonium fluoride (TBAF) to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and dioxo positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and dioxo groups play a crucial role in these interactions, facilitating binding to the active sites of target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid include:
3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl acetate: This compound shares a similar naphthalene ring system but differs in the functional groups attached.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups and rings
The uniqueness of this compound lies in its specific combination of functional groups and the length of the nonanoic acid chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77634-56-1 |
|---|---|
Formule moléculaire |
C19H22O5 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
9-(1-hydroxy-3,4-dioxonaphthalen-2-yl)nonanoic acid |
InChI |
InChI=1S/C19H22O5/c20-16(21)12-6-4-2-1-3-5-11-15-17(22)13-9-7-8-10-14(13)18(23)19(15)24/h7-10,22H,1-6,11-12H2,(H,20,21) |
Clé InChI |
PJGPHEMHXMNNGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


